BenchChemオンラインストアへようこそ!

Citalopram Carboxaldehyde

Pharmaceutical impurity profiling Process analytical technology API purification

Citalopram Carboxaldehyde (CAS 227954-87-2) is the definitive 5-carboxaldehyde impurity standard and penultimate synthetic intermediate for citalopram/escitalopram APIs. Its unique aldehyde functionality—absent in citalopram nitrile, desmethylcitalopram, or N-oxide analogs—enables critical HPLC resolution from the parent drug peak and serves as the direct precursor for the cyano group via oxime dehydration. This compound-specific reference material is indispensable for ICH Q3A-compliant impurity quantification, process validation, and ANDA/NDA/DMF submissions. Procure authenticated, high-purity material to ensure robust analytical method development and regulatory acceptance.

Molecular Formula C20H22FNO2
Molecular Weight 327.4 g/mol
CAS No. 227954-87-2
Cat. No. B118880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram Carboxaldehyde
CAS227954-87-2
Synonyms1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde; 
Molecular FormulaC20H22FNO2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3
InChIKeyGRNCGIVYWGYYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citalopram Carboxaldehyde CAS 227954-87-2: Aldehyde Intermediate and Process Impurity in SSRI API Synthesis


Citalopram Carboxaldehyde (CAS 227954-87-2) is the 5-carboxaldehyde analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant citalopram . This compound differs structurally from the parent drug by a single functional group substitution—the 5-cyano group in citalopram is replaced by an aldehyde moiety—yielding a molecular formula of C20H22FNO2 with a molecular weight of 327.39 g/mol [1]. It serves two primary roles in pharmaceutical development: (1) as a key synthetic intermediate in the manufacturing pathway to citalopram and escitalopram [2], and (2) as a known process-related impurity in both racemic citalopram hydrobromide and S-citalopram oxalate active pharmaceutical ingredients (APIs) [3].

Why Generic Substitution Fails for Citalopram Carboxaldehyde Impurity Analysis and Synthesis


Procurement of Citalopram Carboxaldehyde cannot be substituted with related citalopram analogs—such as citalopram nitrile (the parent API), desmethylcitalopram, didesmethylcitalopram, or citalopram N-oxide—due to fundamentally divergent functional group chemistry and distinct analytical requirements. The aldehyde functionality confers reactivity and chromatographic behavior that differs substantially from the nitrile-bearing parent compound . In pharmaceutical quality control, this compound is specifically identified as a process impurity that co-elutes closely with the API under standard HPLC conditions, necessitating dedicated reference standards for accurate quantification [1]. In synthetic chemistry, the aldehyde serves as the direct precursor to the cyano group via dehydration of an oxime intermediate—a transformation that cannot be achieved with any other citalopram-class compound [2]. Furthermore, regulatory guidance requires impurity-specific reference materials; substitution with structurally related compounds fails to meet ICH Q3A identification thresholds and validation requirements [3].

Citalopram Carboxaldehyde Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Citalopram Carboxaldehyde as a Persistent API Impurity: Quantified Prevalence and Purification Challenge

Citalopram Carboxaldehyde (the aldehyde impurity) is an inherent process impurity in both racemic citalopram hydrobromide and escitalopram oxalate APIs. Patent disclosures quantify its typical residual content at approximately 0.1% to 0.4% in unpurified API batches [1]. Unlike more polar N-demethylated impurities that can be removed via aqueous washing or recrystallization, the aldehyde impurity exhibits physicochemical properties closely resembling the API, rendering it extremely difficult to separate using conventional purification methods [1]. This chromatographic similarity creates a specific analytical challenge: the aldehyde impurity elutes in close proximity to the citalopram parent peak, requiring carefully optimized HPLC conditions to achieve baseline resolution [2]. In contrast, the desmethylcitalopram impurity (the primary metabolite) is more readily resolved due to its distinct polarity arising from the secondary amine moiety.

Pharmaceutical impurity profiling Process analytical technology API purification

HPLC Resolution of Citalopram Carboxaldehyde from Co-E luting API and Related Impurities

A validated RP-HPLC method for the simultaneous separation of citalopram and its four principal non-chiral impurities—including Citalopram Carboxaldehyde (aldehyde impurity), desmethylcitalopram, citalopram N-oxide, and a related ester impurity—was developed using experimental design methodology [1]. Under optimal conditions (buffer pH 7.0, flow rate 1.0 mL/min, column temperature 25°C), baseline resolution was achieved for all five analytes. The aldehyde impurity exhibited a retention time distinct from the parent citalopram peak and from the other three impurities [1]. A quantitative structure-retention relationship (QSRR) model was additionally constructed, enabling prediction of retention times for other citalopram-related compounds including degradation products and metabolites, with model validation showing root mean square error of prediction 0.105 and r² (observed versus predicted) of 0.978 [1].

Chromatographic method development Impurity profiling Analytical quality control

Citalopram Carboxaldehyde as the Direct Synthetic Precursor to Citalopram API

In the patented Lundbeck manufacturing route to citalopram, Citalopram Carboxaldehyde serves as the penultimate intermediate directly upstream of the final API [1]. The aldehyde intermediate is converted to the corresponding 5-cyano compound (citalopram) via oximation followed by dehydration [1]. This functional group transformation—aldehyde to nitrile—is chemically unique among citalopram-class compounds and cannot be achieved using desmethylcitalopram, didesmethylcitalopram, citalopram N-oxide, or the parent API itself as starting materials. For process development laboratories optimizing synthetic routes or troubleshooting yield issues, the aldehyde intermediate is the sole compound that enables investigation of this critical carbonitrile-forming step.

API process chemistry Synthetic intermediate Pharmaceutical manufacturing

Physicochemical Property Differentiation: LogP and Aqueous Solubility Versus Parent API

Citalopram Carboxaldehyde exhibits distinct physicochemical properties compared to the parent citalopram API. The aldehyde derivative has a calculated LogP of 3.75 and an experimentally derived aqueous solubility of 0.011 g/L (11 μg/mL) at 25°C, classifying it as practically insoluble in water . In comparison, citalopram hydrobromide (the API salt form) demonstrates high aqueous solubility (>100 mg/mL), a consequence of its salt formation and the polar nitrile moiety absent in the aldehyde analog [1]. The aldehyde's pronounced lipophilicity (LogP 3.75) relative to its polar surface area of 29.5 Ų informs extraction solvent selection during sample preparation and predicts stronger retention on reversed-phase chromatographic media compared to the more polar desmethyl metabolites.

Physicochemical characterization Chromatographic method development Bioanalytical sample preparation

Citalopram Carboxaldehyde as a Monoamine Oxidase-Generated Metabolite: Distinct Enzymatic Origin from CYP-Mediated Metabolites

Citalopram Carboxaldehyde is generated from citalopram via oxidative deamination catalyzed by monoamine oxidase (MAO), not via the cytochrome P450 system that produces the N-demethylated metabolites [1]. The enzymatic reaction proceeds as: Citalopram + Oxygen + H2O → Citalopram aldehyde + Dimethylamine + Hydrogen peroxide [2]. This metabolic pathway is entirely distinct from the CYP2C19-, CYP3A4-, and CYP2D6-mediated N-demethylation pathways that yield desmethylcitalopram and didesmethylcitalopram [3]. The aldehyde intermediate is subsequently oxidized by aldehyde oxidase 1 (AOX1) to the corresponding carboxylic acid derivative [4]. The distinct enzymatic origin means that Citalopram Carboxaldehyde cannot be reliably quantified in biological matrices using methods calibrated against demethylated metabolites, nor can its formation kinetics be predicted from CYP-genotype data.

Drug metabolism Pharmacokinetic studies Enzymatic pathway analysis

Citalopram Carboxaldehyde: Validated Application Scenarios for Pharmaceutical and Bioanalytical Use


Pharmaceutical Quality Control: HPLC Impurity Method Development and Validation

Analytical development laboratories require authenticated Citalopram Carboxaldehyde reference standard for developing and validating HPLC methods to quantify this specific aldehyde impurity in citalopram and escitalopram API batches. As established in Section 3, this impurity persists at 0.1-0.4% in unpurified API and is chromatographically challenging to separate from the parent peak [7]. Validated RP-HPLC conditions (pH 7.0 buffer, 1.0 mL/min flow, 25°C) enable baseline resolution of this impurity from citalopram and three other non-chiral impurities, with QSRR model validation supporting method robustness (RMSEP 0.105, r² 0.978) [8]. Procurement of the compound-specific reference standard ensures accurate identification, quantification, and ICH-compliant batch release testing.

API Process Chemistry: Synthetic Route Development and Intermediate Characterization

Process chemistry teams developing or optimizing manufacturing routes for citalopram or escitalopram require Citalopram Carboxaldehyde as the critical penultimate intermediate. As documented in Lundbeck patent disclosures, this aldehyde is converted directly to the 5-cyano API via oximation and dehydration [7]. No alternative compound—including desmethylcitalopram, citalopram N-oxide, or the API itself—can substitute for this aldehyde intermediate in investigating and validating this functional group transformation. Procurement enables yield optimization studies, impurity fate-and-purge investigations, and process validation activities.

Drug Metabolism and Pharmacokinetic Studies: MAO-Dependent Pathway Analysis

Bioanalytical laboratories investigating citalopram metabolism require authentic Citalopram Carboxaldehyde for accurate identification and quantification of this MAO-generated metabolite in biological matrices. As established in Section 3, this aldehyde metabolite is formed via oxidative deamination catalyzed by monoamine oxidase—a pathway entirely distinct from the CYP-mediated N-demethylation routes that produce desmethylcitalopram and didesmethylcitalopram [7][8]. Quantification cannot be reliably achieved using methods calibrated against demethylated metabolites, nor can formation kinetics be predicted from CYP-genotype data. Subsequent oxidation by aldehyde oxidase 1 (AOX1) to the carboxylic acid derivative further distinguishes its metabolic fate [6].

Regulatory Submission Support: Impurity Profiling and Reference Standard Qualification

Regulatory affairs and quality assurance teams preparing ANDA, NDA, or DMF submissions require qualified reference standards of process-related impurities including Citalopram Carboxaldehyde. ICH Q3A guidelines mandate identification, qualification, and control of impurities present at or above the identification threshold [7]. Given that this aldehyde impurity is present at 0.1-0.4% in unpurified API [8] and exhibits physicochemical properties extremely similar to the API, making it difficult to remove [8], it represents a critical control point in citalopram and escitalopram manufacturing. Procurement of authenticated reference material supports structural confirmation, method validation, and demonstration of adequate impurity control in regulatory submissions.

Quote Request

Request a Quote for Citalopram Carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.